molecular formula C10H18N2O4 B2645016 Ethyl 2-[(2-morpholinoethyl)amino]-2-oxoacetate CAS No. 349401-46-3

Ethyl 2-[(2-morpholinoethyl)amino]-2-oxoacetate

Cat. No. B2645016
CAS RN: 349401-46-3
M. Wt: 230.264
InChI Key: UDRHIBCFNZWDRK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-[(2-morpholinoethyl)amino]-2-oxoacetate, also known as MEMO or MEMO-II, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. MEMO-II is a derivative of the amino acid glycine and has been synthesized using various methods.

Mechanism of Action

The mechanism of action of Ethyl 2-[(2-morpholinoethyl)amino]-2-oxoacetate-II involves its ability to inhibit the production of prostaglandins, which are responsible for inflammation and pain. Ethyl 2-[(2-morpholinoethyl)amino]-2-oxoacetate-II achieves this by blocking the activity of the COX-2 enzyme, which is responsible for the production of prostaglandins.
Biochemical and Physiological Effects:
Studies have shown that Ethyl 2-[(2-morpholinoethyl)amino]-2-oxoacetate-II is well-tolerated and does not produce any significant adverse effects. It has been shown to reduce inflammation and pain in animal models of arthritis and neuropathic pain. Ethyl 2-[(2-morpholinoethyl)amino]-2-oxoacetate-II has also been shown to have anticonvulsant effects in animal models of epilepsy.

Advantages and Limitations for Lab Experiments

Ethyl 2-[(2-morpholinoethyl)amino]-2-oxoacetate-II has several advantages for lab experiments. It is easy to synthesize and purify, and it has been shown to be stable under various conditions. However, Ethyl 2-[(2-morpholinoethyl)amino]-2-oxoacetate-II has limitations in terms of its solubility and bioavailability, which may affect its efficacy in vivo.

Future Directions

There are several future directions for research on Ethyl 2-[(2-morpholinoethyl)amino]-2-oxoacetate-II. One potential area of investigation is its potential as a new class of NSAIDs. Another area of research is its potential as a treatment for epilepsy and other neurological disorders. Further studies are also needed to explore the pharmacokinetics and pharmacodynamics of Ethyl 2-[(2-morpholinoethyl)amino]-2-oxoacetate-II in vivo.

Synthesis Methods

The synthesis of Ethyl 2-[(2-morpholinoethyl)amino]-2-oxoacetate-II involves the reaction of glycine ethyl ester with N-(2-chloroethyl)morpholine in the presence of a base such as potassium carbonate. The resulting product is purified using column chromatography to obtain Ethyl 2-[(2-morpholinoethyl)amino]-2-oxoacetate-II in high yields.

Scientific Research Applications

Ethyl 2-[(2-morpholinoethyl)amino]-2-oxoacetate-II has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to have anti-inflammatory, analgesic, and anticonvulsant properties. Ethyl 2-[(2-morpholinoethyl)amino]-2-oxoacetate-II has also been investigated for its potential as a new class of non-steroidal anti-inflammatory drugs (NSAIDs) due to its ability to inhibit cyclooxygenase-2 (COX-2) enzyme activity.

properties

IUPAC Name

ethyl 2-(2-morpholin-4-ylethylamino)-2-oxoacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O4/c1-2-16-10(14)9(13)11-3-4-12-5-7-15-8-6-12/h2-8H2,1H3,(H,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDRHIBCFNZWDRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)NCCN1CCOCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(2-morpholin-4-ylethylamino)-2-oxoacetate

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